molecular formula C15H13F3N2O3 B2841211 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795191-31-9

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2841211
CAS No.: 1795191-31-9
M. Wt: 326.275
InChI Key: ONIVJSDUFTYPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a 2-(trifluoromethyl)benzoyl-substituted azetidine ring at the 3-position of the succinimide core. This compound belongs to a class of molecules explored for therapeutic applications, including anticonvulsant and anticancer activities, due to its structural similarity to bioactive succinimides .

Properties

IUPAC Name

1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c16-15(17,18)11-4-2-1-3-10(11)14(23)19-7-9(8-19)20-12(21)5-6-13(20)22/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVJSDUFTYPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C14H11F3N2O3C_{14}H_{11}F_{3}N_{2}O_{3} with a molecular weight of 344.31 g/mol. The structure includes an azetidine ring and a pyrrolidine-2,5-dione moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H11F3N2O3
Molecular Weight344.31 g/mol
CAS Number2326702-04-7

The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific molecular targets within cancer cells. The trifluoromethyl group may facilitate cellular uptake by enhancing membrane permeability, allowing the compound to reach intracellular targets effectively. The azetidinyl and pyrrolidine moieties may interact with enzymes or receptors involved in cell proliferation and apoptosis pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : Jurkat (T-cell leukemia), HeLa (cervical cancer), MCF-7 (breast cancer).
  • Cytotoxicity : The IC50 values indicate effective cytotoxic activity, particularly notable in Jurkat cells with an IC50 of approximately 4.64±0.08μM4.64\pm 0.08\,\mu M .

Additionally, these compounds have demonstrated the ability to induce cell cycle arrest in the sub-G1 phase, indicating potential apoptotic mechanisms.

Antiangiogenic Activity

The compound has also been evaluated for its antiangiogenic properties using the chick chorioallantoic membrane (CAM) assay. Results indicate a significant reduction in blood vessel formation within tumor tissues, suggesting that it may inhibit angiogenesis—an essential process for tumor growth and metastasis .

Study Overview

A comprehensive study involving structural optimization of similar compounds led to the identification of promising anticancer agents. The findings suggest that modifications to the azetidine and pyrrolidine structures can enhance biological activity while reducing toxicity.

Study AspectFindings
Cytotoxicity Assay Effective against multiple cancer types
Cell Cycle Analysis Induced sub-G1 phase arrest
Docking Studies Promising binding affinities with MMP-2 and MMP-9

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery due to its structural characteristics that allow interaction with biological targets.

  • Anticancer Activity : Recent studies have indicated that derivatives of this compound may inhibit tumor growth and metastasis in various cancer models. For instance, a derivative demonstrated a significant reduction in tumor size in a BALB/c mouse model when administered at specific dosages .
  • Enzyme Inhibition : The compound's ability to modulate enzyme activity has been explored, particularly in the context of inhibiting key enzymes involved in cancer progression. This mechanism is crucial for developing targeted therapies .

The biological activity of 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione extends beyond anticancer properties.

  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, showing potential in reducing oxidative stress markers in cellular models .
  • Neuroprotective Effects : Preliminary research suggests that it may also exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Material Science

In addition to its biological applications, the compound is being studied for its potential use in material science.

  • Polymer Development : Due to its unique chemical structure, it can serve as a building block for developing new polymers with enhanced properties such as thermal stability and chemical resistance .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against breast cancer cells demonstrated significant apoptosis induction and cell cycle arrest at G1/S phase. The compound was tested at various concentrations (1 mg/kg and 10 mg/kg), resulting in tumor growth inhibition rates of 33% and 66%, respectively .

Case Study 2: Neuroprotective Potential

Research exploring the neuroprotective effects of the compound indicated that it could reduce neuronal cell death induced by oxidative stress. This study highlights its potential application in treating neurodegenerative disorders such as Alzheimer's disease .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key physicochemical parameters influencing bioavailability (e.g., molecular weight, rotatable bonds, polar surface area) are compared below:

Compound Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) Key Substituents
Target Compound ~326 2–3 ~80–90 2-(Trifluoromethyl)benzoyl, azetidine
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione ~400 5–6 ~110–120 4-Bromophenyloxy, 4-acetylphenyl
1-(4-Methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione ~316 4–5 ~85–95 Cyclohexyl, 4-methylpyridine
3-(2-(1-Oxoisoindolin-2-yl)phenyl)-1-(4-(trifluoromethyl)benzyl)pyrrolidine-2,5-dione ~481 5–6 ~100–110 4-(Trifluoromethyl)benzyl, isoindolin

Analysis :

  • The target compound exhibits a lower molecular weight (<500 g/mol) and fewer rotatable bonds (2–3) compared to most analogs, aligning with Veber’s criteria for optimal oral bioavailability (rotatable bonds ≤10, polar surface area ≤140 Ų) .
  • Its polar surface area (~80–90 Ų) is comparable to 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione, suggesting favorable membrane permeation.
Anticonvulsant Activity
  • Target Compound: No direct activity data is available. However, structural analogs with 3-alkyl/aryl substituents (e.g., cyclohexyl, bromophenyloxy) show potent anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. For example, 1-(4-methyl-2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione demonstrated ED₅₀ = 30 mg/kg in scPTZ models .
  • Comparison with Compounds : Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione exhibited IC₅₀ = 100.5 µM against GABA-transaminase, weaker than the reference vigabatrin. The target’s trifluoromethyl group may improve enzyme inhibition due to enhanced electron-withdrawing effects .
Cancer Therapeutics
  • Pyrrolidine-2,5-dione derivatives are reported to inhibit cell proliferation in cancers .

Metabolic and Pharmacokinetic Considerations

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration for CNS applications. This contrasts with polar substituents like salicyldehyde (IC₅₀ = 160.4 µM in ), which may suffer from poor absorption .
  • Azetidine’s small ring size reduces metabolic degradation compared to piperidine or larger heterocycles, as seen in ’s piperidin-4-yl derivatives requiring adipate salt formation for stability .

Q & A

Q. How do formulation strategies (e.g., co-solvents, nanoencapsulation) improve aqueous solubility for in vivo studies?

  • Case Study : Prepare a 10% DMSO/90% PEG-400 solution for IV administration. Alternatively, use liposomal encapsulation (20 nm particles) to enhance bioavailability, achieving a 3-fold increase in plasma AUC compared to free compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.